(R)-Mahanine Exhibits 2.5-Fold to 4.6-Fold Greater Antiproliferative Potency Than Mahanimbine and Koenimbine in Ovarian Cancer Cell Lines
In a direct head-to-head comparison using the MTT assay with 48 h treatment, (R)-mahanine demonstrated significantly lower IC50 values than both mahanimbine and koenimbine in two ovarian cancer cell lines. In PA1 cells, mahanine achieved an IC50 of 11 ± 0.2 μM, compared to 28 ± 0.11 μM for mahanimbine and 51 ± 0.25 μM for koenimbine. In OVCAR3 cells, the IC50 values were 32 ± 0.18 μM for mahanine, 52 ± 0.05 μM for mahanimbine, and 68 ± 0.22 μM for koenimbine [1]. This represents a 2.5- to 4.6-fold potency advantage for mahanine over its closest structural analogs.
| Evidence Dimension | Antiproliferative IC50 (48 h MTT assay) |
|---|---|
| Target Compound Data | Mahanine: PA1 IC50 = 11 ± 0.2 μM; OVCAR3 IC50 = 32 ± 0.18 μM |
| Comparator Or Baseline | Mahanimbine: PA1 IC50 = 28 ± 0.11 μM; OVCAR3 IC50 = 52 ± 0.05 μM. Koenimbine: PA1 IC50 = 51 ± 0.25 μM; OVCAR3 IC50 = 68 ± 0.22 μM |
| Quantified Difference | Mahanine is 2.5-fold (PA1) and 1.6-fold (OVCAR3) more potent than mahanimbine; 4.6-fold (PA1) and 2.1-fold (OVCAR3) more potent than koenimbine |
| Conditions | Ovarian cancer cell lines PA1 and OVCAR3; MTT assay; 48 h treatment; data from three independent experiments, mean ± SD |
Why This Matters
For researchers procuring a carbazole alkaloid for ovarian cancer studies, (R)-mahanine provides significantly higher potency than the more abundant mahanimbine or koenimbine, reducing the quantity of compound required per assay and enabling detection of biological effects at lower, potentially more physiologically relevant concentrations.
- [1] Satyavarapu EM, et al. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells. Biomed Res Int. 2020;2020:7821913. Table 3. doi:10.1155/2020/7821913 View Source
